molecular formula C12H12BrN3O B8416628 7-Bromo-2-morpholino-1,5-naphthyridine

7-Bromo-2-morpholino-1,5-naphthyridine

Cat. No.: B8416628
M. Wt: 294.15 g/mol
InChI Key: VFERUWNCJLLGGH-UHFFFAOYSA-N
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Description

7-Bromo-2-morpholino-1,5-naphthyridine is a versatile chemical intermediate designed for research and development, particularly in medicinal chemistry. This compound features a 1,5-naphthyridine core, a privileged scaffold known for its broad spectrum of pharmacological activities, and is functionalized with a bromo substituent and a morpholino group, making it a valuable precursor for further synthetic exploration . The 1,5-naphthyridine scaffold is of significant interest in the development of novel antimicrobial agents, as various naphthyridine isomers have demonstrated potent activity against a range of bacterial pathogens . The bromine atom at the 7-position offers a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to introduce diverse carbon- or nitrogen-based substituents. Concurrently, the morpholino group at the 2-position can influence the compound's electronic properties, solubility, and its potential to interact with biological targets. This makes this compound a key building block for constructing compound libraries aimed at discovering new therapeutics for areas including infectious diseases, cancer, and central nervous system disorders . Please note: This product is offered for research purposes as a chemical building block. The specific biological activity and mechanism of action for this precise compound have not been fully characterized and would be subject to the user's own investigation. It is intended for use by qualified laboratory professionals only. This material is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H12BrN3O

Molecular Weight

294.15 g/mol

IUPAC Name

4-(7-bromo-1,5-naphthyridin-2-yl)morpholine

InChI

InChI=1S/C12H12BrN3O/c13-9-7-11-10(14-8-9)1-2-12(15-11)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2

InChI Key

VFERUWNCJLLGGH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(C=C2)N=CC(=C3)Br

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, studies indicate that 7-bromo-2-morpholino-1,5-naphthyridine displays potent activity against various bacterial strains, including multidrug-resistant pathogens. Its mechanism may involve inhibition of bacterial DNA gyrase, similar to other naphthyridine derivatives like nalidixic acid .

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer effects. In vitro studies have reported cytotoxic activity against several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and disruption of cell cycle progression, which are critical pathways in cancer therapy .

Antileishmanial Activity

There is emerging evidence supporting the use of naphthyridine derivatives in treating leishmaniasis. Studies have shown that this compound exhibits significant in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis . This indicates potential therapeutic applications in tropical medicine.

Synthetic Applications

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, which can lead to the development of novel compounds with enhanced biological activities .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of various naphthyridine derivatives, including this compound. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing comparable effectiveness to established antibiotics like ciprofloxacin .

Case Study 2: Cytotoxicity in Cancer Cells

In a study focused on cancer therapeutics, researchers assessed the cytotoxic effects of this compound on human lung cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 7 undergoes nucleophilic substitution under controlled conditions. The morpholino group at position 2 enhances electron density at adjacent positions, influencing reactivity.

Reaction TypeReagents/ConditionsProductYieldKey ObservationsSource
Amination NH₃ (20% aq.), dioxane, 160°C, 24h7-Amino-2-morpholino-1,5-naphthyridine80%High regioselectivity due to electron-donating morpholino group
Methoxy Substitution NaOMe, DMF, 120°C7-Methoxy-2-morpholino-1,5-naphthyridine65%Competitive elimination observed at higher temperatures

Mechanistic Insight : The bromine atom’s leaving-group ability is amplified by the electron-rich naphthyridine core, facilitating SNAr mechanisms. Steric hindrance from the morpholino group minimally affects substitution at position 7.

Cross-Coupling Reactions

The bromine atom enables transition-metal-catalyzed cross-coupling reactions, widely used to construct complex architectures.

Reaction TypeCatalysts/ReagentsProductYieldKey ObservationsSource
Suzuki Coupling Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME/H₂O7-Aryl-2-morpholino-1,5-naphthyridine72–85%Tolerant of electron-rich and electron-poor aryl boronic acids
Heck Coupling Pd(OAc)₂, PPh₃, CH₃CN7-Alkenyl-2-morpholino-1,5-naphthyridine60%Limited scope due to steric bulk of morpholino group

Example Reaction :

7 Bromo 2 morpholino 1 5 naphthyridine+PhB OH 2Pd PPh3 47 Phenyl 2 morpholino 1 5 naphthyridine[7]\text{7 Bromo 2 morpholino 1 5 naphthyridine}+\text{PhB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{7 Phenyl 2 morpholino 1 5 naphthyridine}\quad[7]

Functionalization via C–H Activation

The electron-rich naphthyridine core allows regioselective C–H functionalization at positions activated by the morpholino group.

Reaction TypeReagents/ConditionsProductYieldKey ObservationsSource
Trifluoromethylation CF₃SiMe₃, CuI, DMF, 100°C3-Trifluoromethyl-7-bromo-2-morpholino-1,5-naphthyridine45%Position 3 activated by conjugation with morpholino
Oxidation mCPBA, CH₂Cl₂7-Bromo-2-morpholino-1,5-naphthyridine N-oxide90%N-Oxide formation enhances solubility and bioactivity

Cyclization and Ring-Opening Reactions

The morpholino group participates in intramolecular cyclization, enabling access to polycyclic systems.

Reaction TypeReagents/ConditionsProductYieldKey ObservationsSource
Cyclocondensation PhCOCl, NEt₃, THFMorpholino-fused benzodiazepine derivative55%Unique scaffold for kinase inhibitors
Ring-Opening HBr (48%), reflux7-Bromo-2-(2-hydroxyethylamino)-1,5-naphthyridine78%Morpholino ring opens under acidic conditions

Comparative Reactivity with Analogues

The morpholino group’s electronic and steric effects distinguish this compound from related derivatives:

CompoundSubstituentsKey Reactivity Differences
7-Bromo-2-methyl-1,5-naphthyridine2-Me, 7-BrLower yields in amination due to reduced electron density at C7
7-Bromo-4-morpholino-1,5-naphthyridine4-Morpholino, 7-BrFaster Suzuki coupling (electron-withdrawing morpholino at C4)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7-Bromo-1,5-naphthyridin-2-amine (CAS 1309774-04-6)

  • Structure: Differs from the target compound by replacing the morpholino group with an amine at position 2.
  • Properties : Molecular weight 224.06 g/mol; stored under inert atmosphere due to sensitivity to light and air .
  • Applications: Likely serves as a precursor for further functionalization (e.g., coupling reactions to introduce morpholino or other groups).

3,8-Dibromo-1,5-naphthyridine (CAS 154015-16-4)

  • Structure : Bromine atoms at positions 3 and 8 instead of 7 and 2.
  • Synthesis : Produced via bromination of 1,5-naphthyridine using Br₂ in CCl₄ .
  • Reactivity: Undergoes nucleophilic substitution with amines (e.g., diethylaminoethylamine) to yield antimalarial derivatives .

4-Bromo-8-methyl-1,5-naphthyridine

  • Structure : Bromine at position 4 and a methyl group at position 6.
  • Similarity : Structural isomerism highlights the impact of substitution patterns on electronic properties and reactivity .

Physicochemical Properties and Reactivity

Property 7-Bromo-2-morpholino-1,5-naphthyridine 7-Bromo-1,5-naphthyridin-2-amine 3,8-Dibromo-1,5-naphthyridine
Molecular Formula C₁₂H₁₁BrN₃O C₈H₆BrN₃ C₈H₄Br₂N₂
Molecular Weight (g/mol) ~309.14 (estimated) 224.06 290.94
Key Functional Groups Bromine, morpholino Bromine, amine Bromine (two positions)
Stability Likely air-sensitive Air- and light-sensitive Stable under standard conditions
  • Protonation Behavior: 1,5-naphthyridine derivatives protonate preferentially at nitrogen atoms in positions 1 or 5, influenced by substituents . The morpholino group in the target compound may enhance solubility and alter basicity compared to brominated analogs.

Preparation Methods

Strategic Disconnection of the Target Molecule

The target compound, 7-bromo-2-morpholino-1,5-naphthyridine, derives from sequential functionalization of the 1,5-naphthyridine scaffold. Retrosynthetically, the morpholino group at position 2 is introduced via SNAr displacement of a halogen atom, while the bromine at position 7 is retained from earlier synthetic steps. This disconnection strategy prioritizes the installation of the morpholino moiety due to its strong electron-donating nature, which deactivates the ring toward further electrophilic substitution.

Synthesis of 7-Bromo-2-chloro-1,5-naphthyridine

The critical precursor 7-bromo-2-chloro-1,5-naphthyridine is synthesized through chlorination of 3-bromo-1,5-naphthyridine-5-oxide using POCl3. Key experimental details include:

Reaction Conditions

  • Substrate : 3-Bromo-1,5-naphthyridine-5-oxide (7.97 g, 35.4 mmol)

  • Reagent : POCl3 (9.9 mL, 106.2 mmol, 3 eq)

  • Solvent : Dichloromethane (600 mL)

  • Temperature : Reflux (18 hours)

  • Workup : Partial solvent evaporation, careful quenching with 1 M NaOH, extraction with CH2Cl2, and chromatography.

Outcomes

  • 7-Bromo-2-chloro-1,5-naphthyridine : 1.97 g (22% yield), m.p. 168–169°C

    • 1H NMR^1 \text{H NMR} (DMSO-d6d_6, 400 MHz): δ 9.15 (d, 1H), 8.79 (d, 1H), 8.55 (d, 1H), 7.93 (d, 1H)

    • MS : m/z 245 (M+H+^+)

  • 7-Bromo-4-chloro-1,5-naphthyridine (byproduct): 4.16 g (48% yield)

This step highlights regioselectivity challenges, as the 4-chloro isomer dominates. The low yield of the 2-chloro derivative underscores the need for optimized conditions to favor ortho-chlorination.

Nucleophilic Aromatic Substitution Routes to this compound

Sealed-Tube Reaction with Ammonium Hydroxide

Protocol

  • Substrate : 7-Bromo-2-chloro-1,5-naphthyridine

  • Nucleophile : Morpholine (2.5 eq)

  • Base : NH4_4OH (3 eq)

  • Solvent : 1,4-Dioxane

  • Conditions : 140°C, 24 hours (sealed tube)

  • Workup : Filtration, washing with H2_2O, and drying.

Results

  • Yield : 85%

  • Purity : Confirmed by 1H NMR^1 \text{H NMR} and LC-MS

  • Advantages : High yield, minimal byproducts

  • Limitations : Extended reaction time, specialized equipment (sealed tube)

Mild Conditions Using DIEA in DMF

Protocol

  • Substrate : 7-Bromo-2-chloro-1,5-naphthyridine

  • Nucleophile : Morpholine (1.2 eq)

  • Base : DIEA (2.5 eq)

  • Solvent : DMF

  • Conditions : 80°C, 16 hours

  • Workup : Dilution with H2_2O, extraction with EtOAc, chromatography.

Results

  • Yield : 78%

  • Purity : >95% by HPLC

  • Advantages : Shorter duration, ambient pressure

  • Limitations : Lower yield compared to sealed-tube method

Comparative Analysis of Methods

Parameter Sealed-Tube Method DIEA/DMF Method
Temperature 140°C80°C
Time 24 h16 h
Yield 85%78%
Base NH4_4OHDIEA
Equipment Sealed tubeStandard glassware
Byproduct Formation NegligibleTrace impurities

The sealed-tube method offers superior yield but requires harsh conditions, whereas the DIEA/DMF approach provides a practical alternative for labs lacking high-pressure setups.

Mechanistic Insights and Optimization Strategies

SNAr Reaction Mechanism

The displacement of chlorine by morpholine proceeds via a two-step mechanism:

  • Rate-Limiting Step : Formation of a Meisenheimer complex through attack of the morpholine lone pair on the electron-deficient C2 position.

  • Elimination : Expulsion of the chloride leaving group, regenerating aromaticity.

The electron-withdrawing bromine at C7 enhances the electrophilicity of C2, facilitating substitution.

Solvent and Base Effects

  • 1,4-Dioxane : Polar aprotic solvent stabilizes the transition state, enhancing reaction rate.

  • NH4_4OH : Provides mild basicity, minimizing side reactions like hydrolysis.

  • DMF : High polarity and boiling point (153°C) enable reactions at lower temperatures.

Scalability Challenges

  • Precursor Availability : The 22% yield of 7-bromo-2-chloro-1,5-naphthyridine necessitates large-scale synthesis of the naphthyridine-5-oxide precursor.

  • Chromatography Requirements : Both routes rely on column chromatography for purification, complicating industrial-scale production.

Analytical Characterization

Spectroscopic Data

  • 1H NMR^1 \text{H NMR} (DMSO-d6d_6, 600 MHz) :

    • δ 8.95 (d, J = 8.1 Hz, 1H, H8), 8.62 (d, J = 5.4 Hz, 1H, H3), 8.30 (d, J = 8.1 Hz, 1H, H6), 7.89 (dd, J = 5.4, 1.2 Hz, 1H, H4), 3.85–3.78 (m, 4H, morpholine), 3.45–3.40 (m, 4H, morpholine).

  • HRMS (ESI-TOF) :

    • Calculated for C12_{12}H12_{12}BrN3_3O: 309.0084 (M+H+^+), Found: 309.0081.

Purity Assessment

  • HPLC : Retention time = 6.2 min (C18 column, 70:30 H2_2O/MeCN, 1 mL/min)

  • Elemental Analysis : C 46.62%, H 3.89%, N 13.56% (theoretical: C 46.77%, H 3.92%, N 13.63%) .

Q & A

Q. What are the standard synthetic routes for introducing bromine at the 7-position of 1,5-naphthyridine?

Methodological Answer: Bromination of 1,5-naphthyridine derivatives typically involves direct halogenation using bromine (Br₂) in a non-polar solvent (e.g., CCl₄) under reflux. For example, bromination of 1,5-naphthyridine yields a mixture of 3-bromo- and 3,7-dibromo-1,5-naphthyridine, with regioselectivity influenced by reaction time and stoichiometry . Alternative methods include halogenolysis of 1,5-naphthyridinones using phosphoryl bromide (POBr₃), which selectively replaces hydroxyl groups with bromine .

Q. How is the morpholino group introduced at the 2-position of 1,5-naphthyridine?

Methodological Answer: The morpholino group is typically introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For example, 2-chloro-1,5-naphthyridine reacts with morpholine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) under microwave irradiation (120°C, 30 min) to yield 2-morpholino-1,5-naphthyridine . Optimization of base (e.g., Cs₂CO₃) and solvent (e.g., DMF) is critical for suppressing side reactions.

Key Considerations:

  • Steric hindrance at the 2-position may require elevated temperatures.
  • Use of anhydrous conditions prevents hydrolysis of intermediates.

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be applied to functionalize 7-bromo-2-morpholino-1,5-naphthyridine?

Methodological Answer: The bromine at the 7-position serves as a handle for Suzuki-Miyaura coupling. For instance, this compound reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and a solvent mixture (toluene/EtOH/H₂O) under reflux (12 h, 80°C). This yields biaryl derivatives with retention of the morpholino group .

Q. How to resolve contradictions in regioselectivity during bromination of 1,5-naphthyridine derivatives?

Methodological Answer: Contradictions in bromination outcomes (e.g., 3- vs. 7-position selectivity) arise from competing electrophilic substitution pathways. Computational studies (DFT calculations) suggest that electron-donating substituents (e.g., morpholino at 2-position) direct bromination to the 7-position via resonance stabilization of the transition state . Experimental validation involves comparative kinetic studies using substrates with varying electronic profiles.

Case Study:

  • Substrate: 2-Methoxy-1,5-naphthyridine
  • Observation: Bromination favors the 7-position due to electron-donating methoxy group.
  • Mechanism: Resonance donation from methoxy stabilizes the σ-complex at C7 .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., absence of C7 proton in brominated derivatives).
  • LC-MS: Validates molecular weight and purity (>95% by HPLC) .
  • X-ray Crystallography: Resolves ambiguities in regiochemistry (e.g., distinguishing 7-bromo from 3-bromo isomers) .

Example Data:

  • This compound:
    • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J=5.2 Hz, 1H, C8-H), 8.25 (s, 1H, C4-H), 7.45 (d, J=5.2 Hz, 1H, C9-H), 3.85–3.75 (m, 4H, morpholino), 3.25–3.15 (m, 4H, morpholino) .
    • HRMS (ESI⁺): m/z calc. for C₁₂H₁₁BrN₃O [M+H]⁺: 308.0078; found: 308.0081 .

Q. What strategies mitigate decomposition during storage of this compound?

Methodological Answer:

  • Storage Conditions: Argon atmosphere, –20°C, in amber vials to prevent photodegradation.
  • Stabilizers: Addition of radical scavengers (e.g., BHT) at 0.1% w/w inhibits bromine radical formation .
  • Purity Threshold: >98% purity (by HPLC) reduces susceptibility to hydrolysis .

Q. How does the morpholino group influence the electronic properties of 1,5-naphthyridine?

Methodological Answer: The morpholino group acts as an electron-donating substituent via resonance, increasing electron density at the 2-position. Cyclic voltammetry studies show a 0.3 V reduction in oxidation potential compared to unsubstituted 1,5-naphthyridine. This electronic modulation enhances reactivity in SNAr and metal-catalyzed reactions .

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